
4-amino-6-methyl-2H-pyran-2-one
Overview
Description
4-Amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing ring systems that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . The compound’s structure consists of a pyran ring with an amino group at the 4-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-2H-pyran-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating or microwave activation . The reaction typically takes place in boiling ethanol in the presence of a catalytic amount of hydrochloric acid, resulting in the formation of 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups attached to the pyran ring, depending on the reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
4-Amino-6-methyl-2H-pyran-2-one serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:
- Formation of 5-Oxopyrano[4,3-b]pyridines : This reaction demonstrates the compound's utility in constructing fused heterocyclic systems, which are valuable in medicinal chemistry and materials science.
- Reactions with β-Dicarbonyl Compounds : Such reactions lead to the formation of new derivatives that can exhibit enhanced biological properties.
Biological Applications
Antimicrobial and Antioxidant Properties
Research indicates that this compound and its derivatives possess significant antimicrobial and antioxidant activities. These properties make them potential candidates for pharmaceutical applications:
- Antimicrobial Activity : Studies have shown that certain derivatives effectively inhibit bacterial growth, suggesting their use in developing new antibiotics.
- Antioxidant Activity : The compound's ability to scavenge free radicals positions it as a potential agent for preventing oxidative stress-related diseases.
Medicinal Chemistry
Anticancer Potential
Recent studies highlight the anticancer potential of this compound derivatives. For instance:
- In Vitro Studies : Substituted derivatives have shown promising results against various cancer cell lines, including A2780 (human ovarian carcinoma) and K562 (human chronic myelogenous leukemia). These compounds exhibited micromolar-level inhibition of cell growth, indicating their potential as anticancer agents .
Compound | Cell Line Tested | ED50 Values (μM) |
---|---|---|
6-substituted derivative | A2780 | 0.059 - 0.090 |
4-Alkynyl derivative | K562 | Micromolar level |
Industrial Applications
Intermediate in Chemical Production
In industrial settings, this compound is utilized as an intermediate in the production of various chemical products. Its structural versatility allows it to be incorporated into numerous synthetic pathways, enhancing the efficiency of chemical manufacturing processes.
Case Studies
- Anticancer Activity Study : A study by Lee et al. demonstrated that 6-substituted derivatives of this compound exhibited significant in vitro anticancer activity against multiple human cancer cell lines. The most active compounds were identified as having specific structural features that enhance their efficacy .
- Synthesis of New Derivatives : Research has focused on modifying the structure of this compound to improve its biological activity. For instance, incorporating different substituents at the pyranone ring has led to the discovery of new compounds with enhanced properties .
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-2H-pyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
4-Hydroxy-6-methyl-2H-pyran-2-one: This compound has a hydroxyl group instead of an amino group at the 4-position.
4-Methoxy-6-methyl-2H-pyran-2-one: This compound has a methoxy group at the 4-position.
The uniqueness of this compound lies in its amino group, which imparts different chemical and biological properties compared to its hydroxyl and methoxy analogs.
Biological Activity
4-Amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Overview of this compound
This compound is part of the pyran family, characterized by a six-membered ring containing oxygen. Its structural features facilitate interactions with various biological targets, making it a valuable compound in medicinal chemistry.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls and inhibiting metabolic processes essential for bacterial survival .
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 32 µg/mL |
S. aureus | 18 | 16 µg/mL |
Klebsiella pneumoniae | 14 | 64 µg/mL |
2. Antioxidant Activity
The antioxidant properties of this compound have been investigated in various studies. It is known to neutralize free radicals and reduce oxidative stress within cells, contributing to its potential therapeutic applications in preventing oxidative damage associated with chronic diseases .
3. Anticancer Potential
Recent studies have explored the anticancer effects of derivatives of this compound. One notable study demonstrated that certain analogs exhibited significant cytotoxicity against cancer cell lines, with effective doses as low as 0.059–0.090 µM . The structure-activity relationship (SAR) revealed that modifications on the pyranone ring can enhance anticancer activity.
Compound | ED50 (µM) | Cancer Cell Line |
---|---|---|
Compound 27 | 0.059 | MCF-7 (breast cancer) |
Compound 19 | 0.075 | HeLa (cervical cancer) |
Compound 20 | 0.090 | A549 (lung cancer) |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Antimicrobial Mechanism
The compound disrupts the integrity of bacterial cell membranes and inhibits key enzymes involved in cell wall synthesis, leading to cell lysis and death.
Antioxidant Mechanism
It acts as a free radical scavenger, donating electrons to reactive species and thereby stabilizing them. This action reduces cellular oxidative stress and prevents damage to DNA, proteins, and lipids.
Anticancer Mechanism
The anticancer effects are believed to involve the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt pathway .
Study on Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various concentrations of this compound against clinical isolates of pathogenic bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones.
Antioxidant Activity Assessment
Another investigation utilized DPPH radical scavenging assays to quantify the antioxidant capacity of the compound. The results showed that it effectively reduced DPPH radicals, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-amino-6-methyl-2H-pyran-2-one, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via modified Biginelli reactions, where 4-hydroxy-6-methyl-2H-pyran-2-one undergoes amination. For example, using urea and aromatic aldehydes under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 6–12 hours achieves substitution at the 4-position . Optimization involves adjusting catalyst concentration (e.g., ZnCl₂) and solvent polarity (e.g., ethanol vs. DMF) to improve yields (>70%) .
- Key Data : Molecular formula C₆H₇NO₂ , MW 125.13 g/mol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.2 (s, 3H, CH₃), δ 5.8 (d, 1H, pyranone ring), and δ 6.4 (s, 2H, NH₂) .
- IR : Stretching vibrations at 3300 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .
- MS : ESI-MS m/z 126.1 [M+H]⁺ .
Q. How does the amino group influence the compound’s solubility and stability?
- Methodology : The amino group enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding. Stability tests (TGA/DSC) show decomposition >200°C, with hygroscopicity requiring storage under inert atmosphere .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
- Methodology :
- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Discrepancies may arise from solvent choice (DMSO vs. saline) .
- Structural Analogs : Compare with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (antifungal IC₅₀ 12 µM) to identify substituent effects .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodology : DFT calculations (B3LYP/6-31G*) reveal electron density at the 2-position carbonyl group, making it susceptible to nucleophilic attack. Solvent models (PCM) predict activation barriers (<20 kcal/mol) for reactions with amines or hydrazines .
Q. What crystallographic data are available for structural analysis?
- Methodology : Single-crystal XRD (monoclinic P2₁/c, a = 7.654 Å, b = 6.967 Å) of related 5,6-dimethyl-4-phenyl-2H-pyran-2-one provides a template for hydrogen-bonding networks. For the target compound, predicted π-stacking distances are ~3.5 Å .
Q. Methodological Challenges and Solutions
Q. Key Applications in Research
- Organic Synthesis : Building block for pyranone-fused heterocycles (e.g., pyrimidines via Biginelli reactions) .
- Drug Discovery : Analogues show COX-2 inhibition (IC₅₀ 8 µM) and anticancer activity (HeLa cells, 48 h IC₅₀ 25 µM) .
- Material Science : Functionalized for fluorescent probes (λₑₓ 350 nm, λₑₘ 450 nm) .
Properties
IUPAC Name |
4-amino-6-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXSWUPBSFGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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